
(2R,2'S)-homocystine
Overview
Description
(2R,2’S)-homocystine is a naturally occurring amino acid derivative, specifically a dimer of homocysteine. It is an important compound in biochemistry and medicine due to its role in various metabolic pathways and its potential implications in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.
Industrial Production Methods
Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,2’S)-homocystine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert (2R,2’S)-homocystine back to homocysteine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and controlled pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Homocysteine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Biochemical Role and Metabolism
(2R,2'S)-homocystine is involved in the methionine cycle and one-carbon metabolism. It can be synthesized from homocysteine through transsulfuration pathways, where it can further participate in the synthesis of cysteine and glutathione, important antioxidants in cellular defense mechanisms. The regulation of homocystine levels is crucial as imbalances can lead to various health issues.
Cardiovascular Health
Elevated levels of homocysteine, including this compound, have been associated with an increased risk of cardiovascular diseases (CVD). Studies indicate that hyperhomocysteinemia can contribute to endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation pathways .
- Case Study: In a cohort study involving patients with cardiovascular risk factors, elevated plasma homocysteine levels were linked to a 3.6-fold increase in the risk for type 2 diabetes, which is a significant risk factor for CVD .
- Data Table: Relationship Between Homocysteine Levels and Cardiovascular Events
Study | Population | Findings | |
---|---|---|---|
HOPE-2 Trial | 5522 patients aged 55+ | Elevated homocysteine associated with increased risk of myocardial infarction | Homocysteine lowering may prevent CVD |
Mendelian Randomization Study | 218,792 participants | Each SD increase in homocysteine correlates with higher odds of congestive heart failure | Supports the role of homocysteine as a cardiovascular risk marker |
Neurological Disorders
Research has shown that elevated homocysteine levels are implicated in neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. The mechanism involves oxidative stress and inflammatory responses that may damage neuronal cells.
- Case Study: A review indicated that hyperhomocysteinemia could lead to cognitive decline through mechanisms involving oxidative damage and impaired synaptic function .
- Data Table: Homocysteine Levels in Neurological Conditions
Condition | Elevated Homocysteine Levels | Mechanism |
---|---|---|
Alzheimer's Disease | Commonly observed | Oxidative stress and inflammation |
Stroke | Associated with increased risk | Endothelial damage and thrombosis |
Nutritional Interventions
Folic acid supplementation has been shown to effectively lower homocysteine levels, thus potentially reducing the risk of associated diseases. Clinical trials have demonstrated significant reductions in homocysteine levels among participants receiving folate therapy compared to placebo groups .
- Data Table: Effects of Folic Acid on Homocysteine Levels
Study | Sample Size | Intervention | Outcome |
---|---|---|---|
Folic Acid Supplementation Trial | 426 T2DM patients | Folic acid vs placebo | Significant reduction in homocysteine (SMD = -1.53) |
HOPE-2 Trial | 5522 patients with CVD risk | Folic acid + B vitamins vs placebo | Reduction in homocysteine levels noted |
Future Research Directions
Continued research is essential to fully elucidate the role of this compound in human health. Future studies should focus on:
- Investigating the molecular mechanisms by which elevated homocystine contributes to disease.
- Exploring potential therapeutic interventions aimed at modulating homocystine levels.
- Assessing the effectiveness of dietary modifications and supplementation strategies in clinical populations.
Mechanism of Action
The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A precursor to (2R,2’S)-homocystine, involved in similar metabolic pathways.
Cystine: A dimer of cysteine, structurally similar but with different biological roles.
Methionine: An essential amino acid that can be converted to homocysteine through metabolic processes.
Uniqueness
(2R,2’S)-homocystine is unique due to its specific dimeric structure and its distinct role in sulfur metabolism. Unlike cystine, which is more stable, (2R,2’S)-homocystine is more reactive and can participate in a wider range of chemical reactions. Its involvement in redox reactions and potential implications in health and disease further highlight its uniqueness.
Biological Activity
(2R,2'S)-homocystine is a non-proteinogenic amino acid derived from homocysteine, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in sulfur metabolism and its implications in human health, particularly concerning cardiovascular diseases, neurological disorders, and cancer. Understanding its biological activity is crucial for developing therapeutic strategies and elucidating underlying mechanisms of related diseases.
Chemical Structure and Properties
This compound is characterized by its unique disulfide bond between two homocysteine molecules. This structure allows it to participate in redox reactions and influence cellular signaling pathways. The compound can exist in different oxidation states, affecting its reactivity and biological functions.
1. Metabolic Pathways
This compound is involved in the transsulfuration pathway, converting homocysteine to cysteine. This process is essential for synthesizing glutathione, a critical antioxidant that protects cells from oxidative stress. Elevated levels of homocystine can disrupt this balance, leading to increased oxidative damage and cellular dysfunction.
2. Neuroprotective Effects
Research has indicated that this compound may exert neuroprotective effects by modulating the production of hydrogen sulfide (H₂S), a signaling molecule with neuroprotective properties. Elevated homocysteine levels have been linked to neurotoxicity, but the administration of H₂S donors has shown potential in mitigating these effects .
3. Cardiovascular Implications
Elevated levels of homocystine are associated with increased risk factors for cardiovascular diseases. Studies have demonstrated that high concentrations can lead to vascular smooth muscle cell proliferation and enhanced oxidative stress, contributing to atherogenesis . The relationship between homocystine levels and cardiovascular health highlights the importance of monitoring and managing these levels in clinical settings.
4. Cancer Association
There is growing evidence linking disturbed homocysteine metabolism with cancer progression. Elevated plasma homocysteine levels have been observed in cancer patients, suggesting a potential role as a tumor biomarker. Moreover, studies indicate that homocystine may influence cellular proliferation in cancerous cell lines .
Case Studies
- Cardiovascular Disease : A study involving patients with pre-existing cardiovascular conditions found that supplementation with folic acid and vitamins B6 and B12 reduced plasma homocysteine levels by approximately 25-30%, potentially lowering the risk of major cardiovascular events .
- Neurotoxicity : In animal models, prenatal hyperhomocysteinemia was shown to induce behavioral impairments and oxidative stress in offspring, which could be mitigated by H₂S administration during pregnancy .
- Cancer Cell Proliferation : In vitro studies demonstrated that elevated homocysteine levels led to increased proliferation of Caco-2 cancer cell lines; however, this effect could be reversed with folate supplementation .
Data Table: Biological Effects of this compound
Properties
IUPAC Name |
(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316585 | |
Record name | meso-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-69-8 | |
Record name | meso-Homocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7093-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | meso-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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